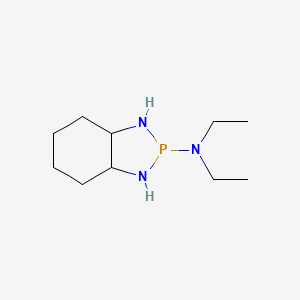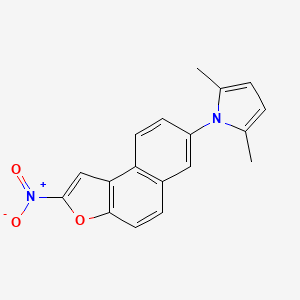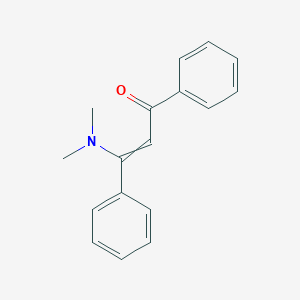
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- is an organic compound that belongs to the class of enaminones. It is characterized by the presence of a dimethylamino group and two phenyl groups attached to a propenone backbone. This compound is known for its versatile applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- typically involves the reaction of benzaldehyde with dimethylamine and acetophenone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: This compound also contains a dimethylamino group and a propenone backbone but has a pyridyl group instead of phenyl groups. It is used as a ligand in the preparation of metal complexes.
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxyphenyl group instead of phenyl groups. It is studied for its potential biological activities.
The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
112778-92-4 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
PJGPZAIAGSXQAI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


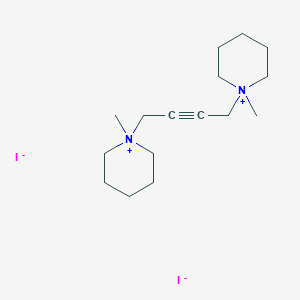
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
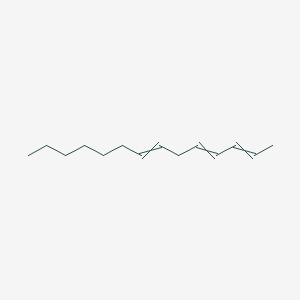
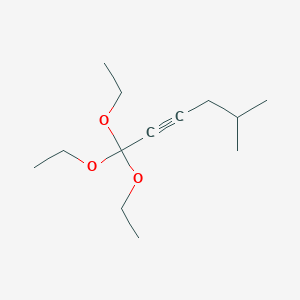
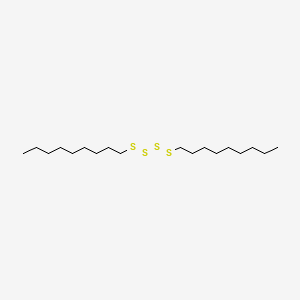



![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)

